molecular formula C18H17N5S B5481128 5-ethyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-ethyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5481128
M. Wt: 335.4 g/mol
InChI Key: ZBWPTVGYFLGZCI-UHFFFAOYSA-N
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Description

The compound “5-ethyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidin-7-amine core, which is substituted with an ethyl group at the 5-position and a 4-phenyl-1,3-thiazol-5-ylmethyl group at the nitrogen .


Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidin-7-amine core, which is a bicyclic structure containing two nitrogen atoms. It also has a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom . The exact 3D structure would need to be determined by techniques such as X-ray crystallography.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyrimidin-7-amine and thiazole moieties. Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 5-ethyl-4-phenyl-1,3-thiazol-2-amine, it was reported to be a white solid with a melting point of 68-69°C and a molecular weight of 204.3 .

Future Directions

Thiazole and pyrazolo[1,5-a]pyrimidine derivatives are areas of active research due to their wide range of biological activities . Future work could involve synthesizing and testing more derivatives of this compound to explore their potential as therapeutic agents.

Properties

IUPAC Name

5-ethyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-2-14-10-17(23-16(22-14)8-9-21-23)19-11-15-18(20-12-24-15)13-6-4-3-5-7-13/h3-10,12,19H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWPTVGYFLGZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)NCC3=C(N=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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